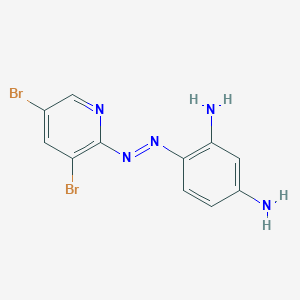
4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine
描述
4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine is a chemical compound with the molecular formula C16H18Br2N4O3S . It is used in the biomedical sector for the precise analysis and identification of various pharmaceutical substances and medical conditions present within biological specimens .
Molecular Structure Analysis
The molecular structure of 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine consists of 16 carbon atoms, 18 hydrogen atoms, 2 bromine atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 506.212 Da .Physical And Chemical Properties Analysis
The density of 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine is approximately 1.69 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, and index of refraction are not available .科学研究应用
Determination of Serum Copper
- Scientific Field : Clinical Chemistry .
- Summary of the Application : This compound is used as a color reagent in a sensitive procedure for determining serum copper .
- Methods of Application : The procedure involves mixing a serum sample with the reagent and incubating at 37 degrees Celsius for 5 minutes. The absorbance of the resulting chelate complex is then measured at 580 nm .
- Results or Outcomes : The method’s results varied linearly with copper concentration to at least 5 mg/L, and the lower limit of detection was 0.1 mg/L. The method showed good correlation with standard atomic absorption spectrophotometric techniques .
Antibacterial Dressings
- Scientific Field : Biomedical Engineering .
- Summary of the Application : “4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine” is used in the fabrication of curdlan-based biomaterials modified with copper ions, which are potential dressings for the prevention and management of bacterial wound infections .
- Methods of Application : The concentration of copper ions in the biomaterials was assessed using a copper ions detection kit, which is based on a direct colorimetric method using this compound .
- Results or Outcomes : The biomaterials exhibited satisfactory antibacterial properties and absorbed a high amount of simulated wound fluid. They also enabled optimal water vapor transmission .
Determination of Silver(I) in Acidic Solutions
- Scientific Field : Analytical Chemistry .
- Summary of the Application : This compound is used in a novel spectrophotometric flow injection method for determining silver(I) in a strongly acidic solution containing concentrated copper(II) .
- Methods of Application : The method involves using a coloring ligand, 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)-aniline (3,5-diBr-PAESA), to determine silver(I). The interference from copper(II) chelate could be eliminated by the masking effect of EDTA .
- Results or Outcomes : The method was successfully applied to determine silver in a copper plating solution used in a plant to manufacture copper printed circuit boards, where the concentration of silver was critically important in the process control .
Determination of Trace Copper in Dental Unit Waste
- Scientific Field : Environmental Science .
- Summary of the Application : “4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine” is used as a color reagent in the determination of trace copper in dental unit waste .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
安全和危害
The safety data sheet for 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine indicates that it may cause skin and eye irritation . In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If the chemical comes into contact with the skin or eyes, it should be washed off with plenty of water .
属性
IUPAC Name |
4-[(3,5-dibromopyridin-2-yl)diazenyl]benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N5/c12-6-3-8(13)11(16-5-6)18-17-10-2-1-7(14)4-9(10)15/h1-5H,14-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSPKICAQDKJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)N=NC2=C(C=C(C=N2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine | |
CAS RN |
50768-79-1 | |
| Record name | 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine [for Colorimetric Analysis of Co, Cd] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2799374.png)
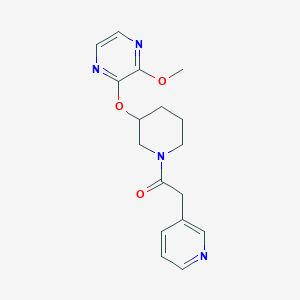
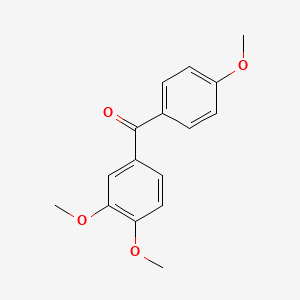
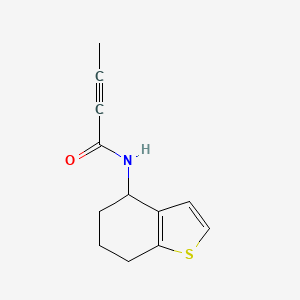
![2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine](/img/structure/B2799379.png)
![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2799382.png)
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2799383.png)
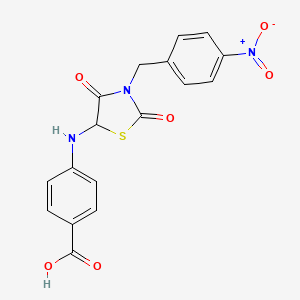
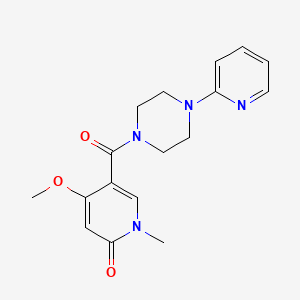
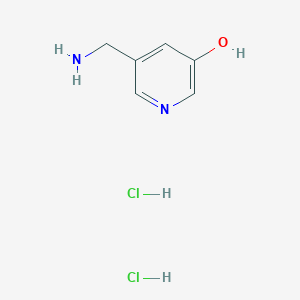
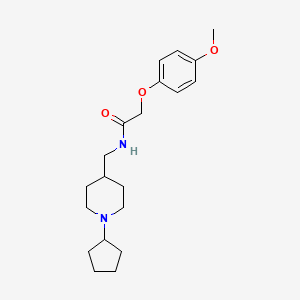
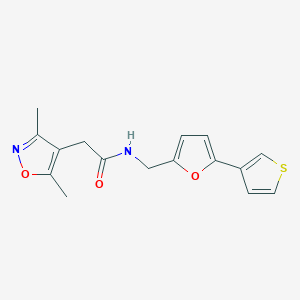
![Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride](/img/structure/B2799394.png)
![6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2799396.png)